6,11-二氢-6-甲基二苯并(c,f)(1,2)噻吩-11-醇 5,5-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

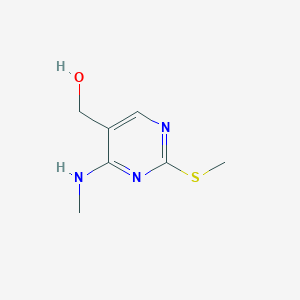

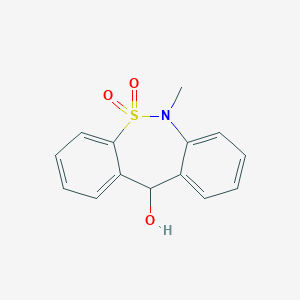

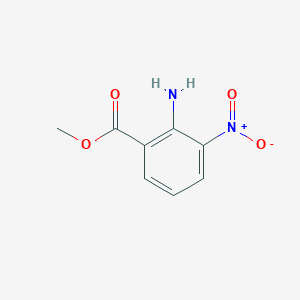

The synthesis of related compounds, such as 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, involves multiple steps including condensation, methylation, hydrogenolysis, and cyclization. The optimization of reaction conditions, such as the dosage of pyridine in condensation and sodium hydride in hydrogenolysis, is crucial for achieving desired yields (Z. Xiu-lan, 2009).

Molecular Structure Analysis

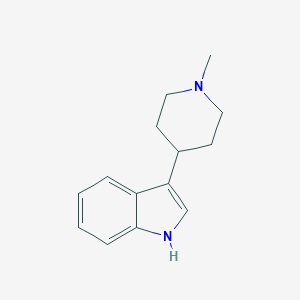

The molecular structure of these compounds is characterized using various analytical techniques such as IR, 1H NMR, and MS. These techniques help in confirming the structural identity and purity of the synthesized compounds. The molecular structure is critical for understanding the compound's chemical behavior and interaction with other molecules.

Chemical Reactions and Properties

Compounds within this chemical class can undergo various chemical reactions, including alkylation, oxidation, and ring contractions. These reactions are influenced by different factors, such as the presence of substituents and reaction conditions, and can lead to a wide range of products with diverse properties (K. Ohkata, Kohichi. Takee, K. Akiba, 1985).

Physical Properties Analysis

科学研究应用

神经生物学研究

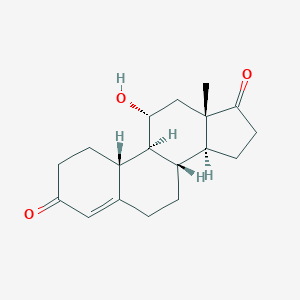

最近的研究表明,与三环类抗抑郁药结构相似的化合物(如天普丁)与神经递质系统有复杂的相互作用,并在结构和功能性脑可塑性中发挥作用。这对于理解和治疗抑郁症有影响,突出了 6,11-二氢-6-甲基二苯并(c,f)(1,2)噻吩-11-醇 5,5-二氧化物在神经生物学研究中的重要性 (McEwen & Olié, 2005)。

药理学概况

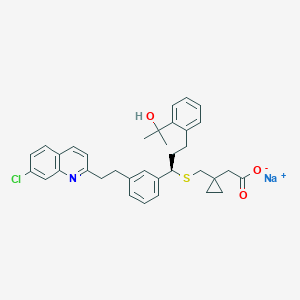

苯并噻嗪类药物(该化合物所属的组)的药理学和合成概况已得到广泛综述。这些化合物表现出广泛的生物活性,包括血管扩张、镇静、抗抑郁、降压和钙通道阻断作用。这种多功能性使它们在药物研究和开发中具有价值,强调了 6,11-二氢-6-甲基二苯并(c,f)(1,2)噻吩-11-醇 5,5-二氧化物 在探索新治疗途径中的潜在科学应用 (Dighe et al., 2015)。

合成化学

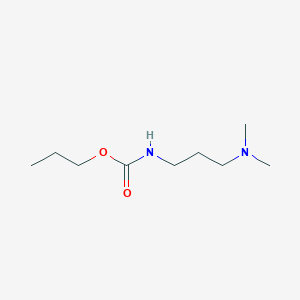

在合成化学领域,6,11-二氢-6-甲基二苯并(c,f)(1,2)噻吩-11-醇 5,5-二氧化物等化合物因其结构复杂性和作为药理活性分子合成中间体的潜力而受到关注。合成相关苯并噻嗪及其衍生物的方法的开发促进了具有显着生物活性的新型化合物的探索,这可能导致新药的开发 (Mazimba, 2016)。

属性

IUPAC Name |

6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9,14,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFSLQBECAIORT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949470 |

Source

|

| Record name | 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide | |

CAS RN |

26638-56-2 |

Source

|

| Record name | Dibenzo(c,f)(1,2)thiazepin-11-ol, 6,11-dihydro-6-methyl-, 5,5-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)